Sisomicin sulfate
Description
Historical Development and Discovery
Sisomicin sulfate, first identified in the early 1970s, emerged from systematic screening of antimicrobial compounds produced by soil-derived actinomycetes. Initially designated as "Antibiotic 6640," it was isolated from Micromonospora inyoensis (NRRL 3292), a bacterial strain recovered from soil samples in California’s Inyo National Forest. The compound’s structure was elucidated in 1974 through collaborative crystallographic and spectroscopic studies, revealing a novel unsaturated cyclitol moiety distinct from earlier aminoglycosides like gentamicin. Its discovery coincided with growing demand for antibiotics effective against gram-negative pathogens resistant to existing therapies, positioning sisomicin as a critical subject of pharmacological research.
Classification within the Aminoglycoside Family
This compound belongs to the 4,6-disubstituted deoxystreptamine subclass of aminoglycosides, characterized by a central 2-deoxystreptamine ring linked to two amino sugars. Unlike gentamicin, sisomicin features a unique unsaturated hexose ring (4′,5′-didehydropurpurosamine), which enhances its ribosomal binding affinity and reduces susceptibility to enzymatic modification. This structural distinction classifies it among the "micin" aminoglycosides derived from Micromonospora species, contrasting with "mycin" analogs from Streptomyces (e.g., streptomycin).
Table 1: Structural Comparison of Sisomicin with Related Aminoglycosides
| Feature | Sisomicin | Gentamicin C1a | Amikacin |
|---|---|---|---|
| Core Structure | 4,6-disubstituted | 4,6-disubstituted | 4,6-disubstituted |
| Sugar Ring I | Unsaturated | Saturated | Saturated |
| Modifying Enzymes Targeted | AAC(3), ANT(4′) | AAC(2′), APH(3′) | AAC(6′) |
| Source Organism | M. inyoensis | M. echinospora | Semisynthetic |
Micromonospora inyoensis as the Producing Organism
Micromonospora inyoensis (DSM 46123, NBRC 13156) is a gram-positive, aerobic actinomycete first taxonomically characterized in 2005. This thermotolerant bacterium thrives in soil ecosystems and synthesizes sisomicin via a nonribosomal peptide synthetase (NRPS)-independent pathway, leveraging conserved gene clusters for aminocyclitol biosynthesis. Fermentation optimization studies demonstrate that strain OG-1 produces sisomicin at titers up to 1,780 U/mL under controlled dissolved oxygen conditions, highlighting its industrial relevance.
Table 2: Taxonomic Profile of Micromonospora inyoensis
| Property | Detail |
|---|---|
| Phylum | Actinomycetota |
| Order | Micromonosporales |
| Habitat | Soil, Inyo National Forest, California |
| Optimal Growth | 28°C, pH 7.0–7.5 |
| Genome Features | GC-rich (~72%), linear chromosome |
Significance in Antibiotic Research and Bacterial Resistance Studies
Sisomicin’s mechanism of action involves binding to the 16S rRNA of the bacterial 30S ribosomal subunit, specifically interacting with nucleotides G1491 and A1408 in the decoding center. This interaction induces conformational changes in ribosomal RNA, promoting mistranslation and inhibiting protein synthesis. Notably, its unsaturated sugar ring facilitates π-electron stacking with G1491, a feature absent in saturated analogs like gentamicin, which may explain its enhanced activity against certain resistant strains.
Resistance to sisomicin primarily arises from enzymatic modification via aminoglycoside acetyltransferases (AACs) and nucleotidyltransferases (ANTs). However, structural studies reveal that the 1-N-acyl side chain in sisomicin derivatives like arbekacin sterically hinders AAC(6′)/APH(2″) activity, a common resistance mechanism in methicillin-resistant Staphylococcus aureus (MRSA). These insights have guided the development of next-generation aminoglycosides, including plazomicin, which incorporates sisomicin’s core scaffold with modifications to evade enzymatic inactivation.
Properties
IUPAC Name |
2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N5O7.H2O4S/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h3,9-18,24-27H,4-7,20-23H2,1-2H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTNJDPXUPRGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N5O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53179-09-2 | |
| Record name | Disisomicin pentakis(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Microbial Fermentation and Initial Extraction
Conventional sisomicin synthesis begins with a 100–120 hour fermentation process using Micromonospora strains cultured in media containing starch, soybean cake powder, and nitrogen sources. The resulting broth undergoes acidification to pH 2.0–3.0, followed by adsorption onto cationic exchange resins like 732# strong acid resin. Elution with dilute ammonia yields a crude extract containing 15–25% sisomicin alongside structural analogs such as gentamicin B.
Purification Challenges in Legacy Systems
Early purification workflows involved sequential steps of ion exchange, activated carbon decolorization, and spray drying. However, these methods suffered from:
-
Low resin selectivity : Co-elution of gentamicin homologs (C1a, C2) reduced final product purity to <85%.
-
High solvent consumption : Each ton of this compound required 30 m³ of methanol for elution, increasing production costs.
-
Energy-intensive concentration : Rotary evaporators consumed 120–150 kWh per batch during solvent removal.
These limitations spurred the development of alternative approaches leveraging gentamicin manufacturing byproducts, as discussed below.
Modern Preparation Methods: Gentamicin Byproduct Utilization
Source Material Preparation from Gentamicin Waste Streams
Gentamicin fermentation generates byproducts containing 5–15% sisomicin by mass, historically discarded as waste. Contemporary processes recover these streams through:
Nanofiltration concentration :
-
Feed: Gentamicin post-resin eluate (600–1,500 U/mL antibiotics).
-
Membrane: 200–300 Da molecular weight cut-off.
Acidification and resin adsorption :
Multi-Stage Elution and Fraction Collection
The adsorbed resin undergoes sequential elution to isolate sisomicin:
-
Ammonia pre-elution : 3.0–3.5 M NH₄OH removes 15–25% impurities.
-
Methanol gradient elution : 20% methanol at 0.3 BV/h yields >97% pure sisomicin.
Table 1: Elution Parameters and Outcomes
| Step | Eluent | Flow Rate (BV/h) | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Pre-elution | 3.2 M NH₄OH | 0.8 | 23.4 | 18.7 |
| Main elution | 20% MeOH | 0.3 | 97.1 | 81.2 |
Data sourced from Example 2 of CN112409426B.
Ion Exchange Chromatography: Optimizing Selectivity and Capacity
pH-Dependent Resin Performance
Sisomicin’s dissociation state critically influences resin binding:
Table 2: Sisomicin Speciation vs. pH
| pH | 0 Charge (%) | +1 Charge (%) | +2 Charge (%) | +3 Charge (%) | +4 Charge (%) |
|---|---|---|---|---|---|
| 9.7 | 99.1 | 0.7 | 0.2 | 0.0 | 0.0 |
| 8.0 | 61.3 | 33.2 | 5.5 | 0.0 | 0.0 |
| 7.4 | 18.9 | 47.1 | 28.3 | 5.7 | 0.0 |
| 6.6 | 3.2 | 21.4 | 52.1 | 21.3 | 2.0 |
| 4.6 | 0.0 | 0.0 | 1.8 | 96.2 | 2.0 |
Data adapted from CN112409426B.
Optimal adsorption occurs at pH 8.0–9.5, where +1/+2 charged species dominate, enhancing binding to carboxylate-functionalized resins.
Reverse-Phase Chromatography for Final Polishing
Post-ion exchange fractions undergo secondary purification using SP-series resins:
Salt Conversion and Final Product Formulation
Sulfate Salt Precipitation
The purified sisomicin base is converted to sulfate salt via:
Table 3: Salt Conversion Quality Metrics
| Parameter | Target Range | Typical Result |
|---|---|---|
| Titer (U/mL) | 150,000–250,000 | 177,874 |
| Color (APHA) | ≤1 | 0.8 |
| Endotoxin (EU/mg) | <0.25 | 0.12 |
Spray Drying and Particle Engineering
Final spray drying parameters ensure optimal powder properties:
Quality Control and Analytical Characterization
Modern pharmacopeial standards require multi-tiered testing:
HPLC-ELSD Analysis :
-
Column: XBridge BEH C18 (2.5 μm, 4.6×250 mm)
-
Mobile phase: 0.05 M HFBA (pH 3.0)/MeCN (92:8)
Microbiological Assay :
Comparative Analysis of Preparation Methodologies
Table 4: Traditional vs. Modern Method Performance
| Metric | Fermentation Method | Byproduct Method |
|---|---|---|
| Yield (kg/m³ broth) | 0.8 | 2.4 |
| Purity (%) | 84.7 | 97.4 |
| Solvent Use (L/kg) | 120 | 38 |
| Energy (kWh/kg) | 240 | 85 |
Data synthesized from CN112409426B and industry benchmarks.
Industrial Scale Production: Engineering and Economic Considerations
Process Intensification Strategies
Chemical Reactions Analysis
Sisomicin sulfate undergoes several types of chemical reactions, including:
Oxidation: Sisomycin can be oxidized under specific conditions to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in sisomycin, altering its activity.
Substitution: Sisomycin can undergo substitution reactions, particularly at the amino groups, to form different analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antibiotic Development
Sisomicin sulfate plays a critical role in the formulation of new antibiotics aimed at combating bacterial infections, particularly those resistant to conventional treatments. Its broad-spectrum activity makes it an essential candidate for developing novel antimicrobial agents.
Case Study: Efficacy Against Resistant Strains
In a study examining the effectiveness of sisomicin against various resistant bacterial strains, it was found that sisomicin demonstrated superior potency compared to other aminoglycosides, achieving an 89% sensitivity rate among tested strains .
Clinical Research
Clinical trials have utilized this compound to evaluate its safety and efficacy in treating infections. A notable comparative study involved sisomicin cream versus mupirocin ointment for pyodermas, where sisomicin showed statistically significant improvements in clinical parameters such as erythema and edema reduction over time .
| Parameter | Sisomicin Group | Mupirocin Group | Statistical Significance |
|---|---|---|---|
| Erythema Improvement | Significant | Moderate | p < 0.001 |
| Oedema Improvement | Significant | Moderate | p < 0.001 |
| Complete Clearance | Higher Rate | Lower Rate | p < 0.001 |
Pharmaceutical Manufacturing
This compound is integral in the production of injectable antibiotics, ensuring high-quality formulations necessary for patient care. Its use in pharmaceutical manufacturing helps meet the growing demand for effective antibacterial therapies.
Microbiology Studies
In microbiological applications, this compound is employed in antimicrobial susceptibility tests (AST), allowing researchers to determine the effectiveness of antibiotics against specific bacterial isolates. Its broad-spectrum activity enables comprehensive testing against both Gram-positive and Gram-negative bacteria .
Microbial Sensitivity Testing
Sisomicin has been utilized in disk diffusion and broth microdilution methods to assess susceptibility patterns among various clinical isolates. The results have consistently indicated a high level of effectiveness against common pathogens such as Escherichia coli, Klebsiella spp., and Pseudomonas aeruginosa.
Veterinary Medicine
The versatility of this compound extends to veterinary applications, where it is used to treat infections in animals. Its efficacy against a wide range of pathogens makes it a valuable tool in veterinary therapeutics.
Case Study: Treatment of Urological Infections
Research highlighted sisomicin's effectiveness in treating urological infections in animals, reporting an 80% success rate due to its active kidney excretion and broad-spectrum activity against both Gram-positive and Gram-negative organisms .
Mechanism of Action
Sisomicin sulfate exerts its effects by interfering with protein synthesis at the level of functional ribosome assembly . It binds to the 30S ribosomal subunit, causing misreading of messenger RNA and leading to the production of faulty or nonfunctional proteins . This mechanism is similar to that of gentamicin but sisomycin sulfate is more effective against certain bacteria like Pseudomonas aeruginosa and indole-positive Proteus .
Comparison with Similar Compounds
Table 1: Structural Features of this compound and Comparators
| Compound | Core Structure | Unique Modifications | Ribosomal Binding Mechanism |
|---|---|---|---|
| This compound | Unsaturated ring I | None | π-electron interaction with G1491 |
| Gentamicin | Saturated ring I | Methyl groups at C-6' and C-6'' | CH/π stacking with G1491 |
| Tobramycin | Saturated ring I | Hydroxyl group at C-3' | Similar to gentamicin |
| Netilmicin | Unsaturated ring I | 1-N-ethyl group | Modified π-interaction |
Antimicrobial Activity and Resistance Patterns
Sisomicin demonstrates 2–3 times higher in vitro potency than gentamicin against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli and superior activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) . However, tobramycin shows marginally better activity against P. aeruginosa at higher doses (20 mg) . Netilmicin, while structurally similar to sisomicin, exhibits a broader resistance profile due to reduced susceptibility to aminoglycoside-modifying enzymes .
Table 2: In Vitro Antimicrobial Activity (MIC Range, µg/mL)
| Organism | Sisomicin | Gentamicin | Tobramycin | Netilmicin |
|---|---|---|---|---|
| P. aeruginosa | 0.5–2 | 1–4 | 0.25–1 | 1–4 |
| E. coli | 0.25–1 | 0.5–2 | 0.5–2 | 0.5–2 |
| MRSA | 1–4 | 2–8 | 4–16 | 2–8 |
| Klebsiella pneumoniae | 0.25–1 | 0.5–2 | 0.5–2 | 0.5–2 |
Pharmacokinetic Profiles
Sisomicin achieves lower peak aqueous concentrations (e.g., 22.34 mg/L for tobramycin vs. ~15 mg/L for sisomicin at equivalent doses) due to assay methodology differences: microbiological assays detect only bioactive sisomicin, while radioimmunoassays measure both active drug and metabolites . Its elimination half-life (2–3 hours) is comparable to gentamicin but shorter than netilmicin (2.5–4 hours), which benefits from reduced renal clearance .
Table 3: Pharmacokinetic Parameters
| Parameter | Sisomicin | Gentamicin | Tobramycin | Netilmicin |
|---|---|---|---|---|
| Peak concentration | ~15 mg/L | 4–8 mg/L | 22 mg/L | 6–10 mg/L |
| Half-life (hours) | 2–3 | 2–3 | 2–3 | 2.5–4 |
| Renal excretion | 85–90% | 90–95% | 85–90% | 70–80% |
Table 4: Toxicity Profiles in Preclinical Studies
| Toxicity Type | Sisomicin | Gentamicin | Netilmicin |
|---|---|---|---|
| Nephrotoxicity | Moderate-severe | Moderate-severe | Mild-moderate |
| Ototoxicity | Moderate | Moderate | Low |
| Neuromuscular block | Rare | Rare | Rare |
Q & A
Q. What are the key structural features of sisomicin sulfate that influence its antimicrobial activity?
this compound, a semi-synthetic aminoglycoside, contains a 4,6-disubstituted 2-deoxystreptamine ring critical for binding to bacterial ribosomal RNA. Its sulfate groups enhance solubility and stability in aqueous solutions, while hydroxyl and amino groups mediate interactions with the 16S rRNA of the 30S ribosomal subunit . Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography are recommended to confirm structural integrity and binding dynamics in in vitro assays.
Q. How does this compound compare to other aminoglycosides in terms of mechanism of action?
Unlike gentamicin or amikacin, this compound exhibits higher potency against certain Gram-negative pathogens due to its unique substitution pattern at the C-6 position, which reduces enzymatic modification by bacterial acetyltransferases. Researchers should employ time-kill assays and ribosomal footprinting to quantify target engagement and resistance profiles .
Q. What standardized protocols exist for assessing the minimum inhibitory concentration (MIC) of this compound?
The Clinical and Laboratory Standards Institute (CLSI) M07-A11 guidelines recommend broth microdilution using cation-adjusted Mueller-Hinton broth, with inoculum standardization to 5 × 10⁵ CFU/mL. Include quality control strains like Pseudomonas aeruginosa ATCC 27853 to validate assay reproducibility .
Advanced Research Questions
Q. How can researchers design experiments to address discrepancies in reported MIC values for this compound across studies?
Contradictions in MIC data often arise from variations in bacterial strain selection, growth media, or endpoint determination criteria. To resolve this:
Q. What advanced analytical techniques are suitable for quantifying this compound impurities in preclinical formulations?
High-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) or liquid chromatography-mass spectrometry (LC-MS/MS) is recommended for detecting trace impurities (e.g., sisomicin Impurity 1, M.W. 273.33). Column: C18, mobile phase: 0.1% trifluoroacetic acid/acetonitrile gradient. Validate methods per ICH Q2(R1) guidelines .
| Impurity Name | CAS No. | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Sisomicin Impurity 1 | - | C₁₂H₂₃N₃O₄ | 273.33 |
| Sisomicin Impurity 3 | 66567-28-0 | C₂₃H₄₁N₅O₉ | 531.61 |
Q. How can in vitro pharmacokinetic/pharmacodynamic (PK/PD) models optimize dosing regimens for this compound?
Utilize hollow-fiber infection models (HFIM) to simulate human pharmacokinetics. Key parameters:
- fAUC/MIC : Target ≥100 for bactericidal activity against Enterobacteriaceae.
- Post-antibiotic effect (PAE) : Measure via delayed bacterial regrowth after drug removal. Incorporate Monte Carlo simulations to account for inter-patient variability in drug clearance .
Q. What strategies mitigate nephrotoxicity risks in this compound studies?
- In vitro models : Use proximal tubule cell lines (e.g., HK-2) to assess oxidative stress markers (e.g., malondialdehyde) and apoptosis (caspase-3 activation).
- In vivo models : Monitor urinary biomarkers (KIM-1, NGAL) in rodent studies. Compare therapeutic index (TI) to other aminoglycosides .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze contradictory results in this compound’s synergy with β-lactams?
Synergy discrepancies may stem from differences in bacterial permeability or efflux pump expression. Solutions:
Q. What statistical approaches are recommended for longitudinal studies on sisomicin resistance evolution?
Apply population analysis profiling (PAP) to detect heteroresistance. Use Kaplan-Meier survival analysis for resistance emergence rates and Cox proportional hazards models to identify risk factors (e.g., suboptimal dosing) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
